1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline
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Overview
Description
1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline derivative. For this compound, the reaction typically involves the condensation of 2-(1-oxoheptyl)benzaldehyde with an appropriate amine under acidic conditions.
Another approach is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the heptyl ketone side chain.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group instead of the heptyl ketone.
1,2,3,4-Tetrahydro-2-methylisoquinoline: Features a methyl group instead of the heptyl ketone.
Uniqueness
1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline is unique due to its heptyl ketone side chain, which imparts distinct chemical and biological properties
Properties
CAS No. |
560092-68-4 |
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Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)heptan-1-one |
InChI |
InChI=1S/C16H23NO/c1-2-3-4-5-10-16(18)17-12-11-14-8-6-7-9-15(14)13-17/h6-9H,2-5,10-13H2,1H3 |
InChI Key |
OUAKAZWXMQVWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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